![molecular formula C9H11BO4 B2955936 (2-Ethoxy-4-formylphenyl)boronic acid CAS No. 2253871-63-3](/img/structure/B2955936.png)
(2-Ethoxy-4-formylphenyl)boronic acid
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Overview
Description
“(2-Ethoxy-4-formylphenyl)boronic acid” is a chemical compound with the linear formula C9H11BO4 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of similar boronic acids has been reported in literature . For instance, 4-formylyphenylboronic acid was synthesized using 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular structure of “(2-Ethoxy-4-formylphenyl)boronic acid” is represented by the InChI code: 1S/C9H11BO4/c1-2-14-9-5-7 (6-11)3-4-8 (9)10 (12)13/h3-6,12-13H,2H2,1H3 . The molecular weight of this compound is 193.99 .Chemical Reactions Analysis
Boronic acids, including “(2-Ethoxy-4-formylphenyl)boronic acid”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar boronic acids have been reported. For instance, 4-formylphenyl boronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“(2-Ethoxy-4-formylphenyl)boronic acid” is a substrate used in Suzuki cross-coupling reactions. This is a pivotal reaction in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds, pharmaceuticals, and polymers .
Fluoroalkylation of Arylboronic Acids
This compound can be used in copper-mediated ligandless aerobic fluoroalkylation reactions with fluoroalkyl iodides. This type of reaction is important for introducing fluorine atoms into aromatic compounds, which can significantly alter the physical and chemical properties of a molecule, making it useful in medicinal chemistry .
Sensing Applications
Boronic acids have been utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. While not specific to “(2-Ethoxy-4-formylphenyl)boronic acid”, it’s plausible that this compound could be used in homogeneous assays or heterogeneous detection systems for various analytes .
Polymer and Optoelectronics Materials
The paper on “Recent Advances in the Synthesis of Borinic Acid Derivatives” suggests that borinic acids and their derivatives are used in polymer and optoelectronics materials due to their unique properties . It’s conceivable that “(2-Ethoxy-4-formylphenyl)boronic acid” could find applications in these fields as well.
Safety And Hazards
Future Directions
Boronic acid-based compounds, including “(2-Ethoxy-4-formylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
(2-ethoxy-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCOAJUECHWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-4-formylphenyl)boronic acid |
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